3-(4-Ethynylphenoxy)propyl prop-2-enoate
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Overview
Description
3-(4-Ethynylphenoxy)propyl prop-2-enoate is an organic compound with the molecular formula C14H12O3 It is characterized by the presence of an ethynyl group attached to a phenoxy ring, which is further connected to a propyl prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethynylphenoxy)propyl prop-2-enoate typically involves the reaction of 4-ethynylphenol with 3-chloropropyl prop-2-enoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the 3-chloropropyl prop-2-enoate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethynylphenoxy)propyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The prop-2-enoate moiety can be reduced to form saturated esters.
Substitution: The phenoxy ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenoxy ring.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated esters.
Substitution: Formation of brominated or nitrated derivatives of the phenoxy ring.
Scientific Research Applications
3-(4-Ethynylphenoxy)propyl prop-2-enoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-Ethynylphenoxy)propyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the prop-2-enoate moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate
Uniqueness
3-(4-Ethynylphenoxy)propyl prop-2-enoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction profiles compared to similar compounds
Properties
CAS No. |
484664-00-8 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-(4-ethynylphenoxy)propyl prop-2-enoate |
InChI |
InChI=1S/C14H14O3/c1-3-12-6-8-13(9-7-12)16-10-5-11-17-14(15)4-2/h1,4,6-9H,2,5,10-11H2 |
InChI Key |
LKLPPXJYJRSBGF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCOC1=CC=C(C=C1)C#C |
Origin of Product |
United States |
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